![molecular formula C27H32N2O3 B2895719 1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol CAS No. 941912-56-7](/img/structure/B2895719.png)
1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 1-[4-(Diphenylmethyl)-1-piperazinyl]-3-[6-(1H-pyrrol-1-yl)-9H-purin-9-yl]-2-propanol, has a molecular formula of CHNO. It has an average mass of 493.603 Da and a monoisotopic mass of 493.259003 Da .
Synthesis Analysis
While specific synthesis details for this compound were not found, a related compound, 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, was synthesized through a multi-step procedure. The process involved a reaction of diphenylacethyl chloride, 1- and pyridine in dichloromethane, followed by the removal of ethoxycarbonyl using KOH .Molecular Structure Analysis
The molecular structure of this compound is complex, with a diphenylmethyl group attached to a piperazine ring, which is further connected to a propan-2-ol group . A similar compound, 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, was found to crystallize in the monoclinic space group P21/a .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 493.603 Da and a monoisotopic mass of 493.259003 Da .Wissenschaftliche Forschungsanwendungen
Mutagenic, Antimutagenic, and Antioxidant Properties
A study evaluated the in vitro mutagenic, antimutagenic, and antioxidant potency of novel 4‐substituted 1‐(2‐methoxyphenyl)piperazine derivatives, demonstrating antidepressant‐like activity. The compounds were not mutagenic and exhibited antimutagenic effects in the Ames test. Compounds with a propyl linker between phenoxyl and N‐(2‐methoxyphenyl)piperazine showed more pronounced antimutagenic properties. The biotransformation studies indicated the formation of hydroxylated or O‐dealkylated metabolites with some compounds exhibiting lower intrinsic clearance values than the antidepressant imipramine (Słoczyńska et al., 2016).
Interaction with Dopamine Receptors
Another research focused on substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, testing their affinity to specific dopamine binding sites in rat corpus striatum membrane preparations. Compounds with certain substitutions showed potent displacement of dopamine from its binding sites, suggesting a significant correlation between their activity in binding assays and potency to inhibit dopamine uptake in synaptosomal preparations (van der Zee & Hespe, 1985).
Asymmetric Synthesis Techniques
A study reported an efficient asymmetric synthesis method for an anxiolytic drug, which could be related to the compound of interest. The key intermediate was obtained through a hydrolytic kinetic resolution method, indicating a potential pathway for synthesizing similar compounds (Narsaiah & Nagaiah, 2010).
Therapeutic and Diagnostic Applications
Research on analogues of σ receptor ligand PB28, which shares structural similarities, aimed at designing compounds with reduced lipophilicity for potential therapeutic or diagnostic uses in oncology. The modifications led to analogues with substantial affinities for receptor subtypes, highlighting the potential for developing tumor-targeting agents (Abate et al., 2011).
Alpha-Adrenoceptors Affinity and Antagonistic Properties
A series of 1,4-substituted piperazine derivatives were synthesized and evaluated for their affinity towards alpha 1- and alpha 2-receptors, showing significant antagonistic potency. Some compounds displayed strong antagonistic activity, suggesting their potential in modulating alpha-adrenoceptor mediated processes (Marona et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-31-25-14-8-9-15-26(25)32-21-24(30)20-28-16-18-29(19-17-28)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,24,27,30H,16-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZFPFOXKGDUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2895636.png)
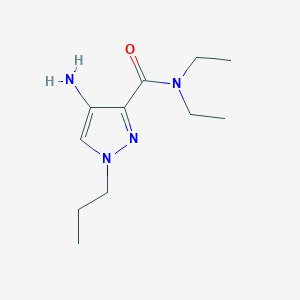
![2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2895638.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2895639.png)
![N-(3,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2895641.png)
![1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2895643.png)

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B2895646.png)
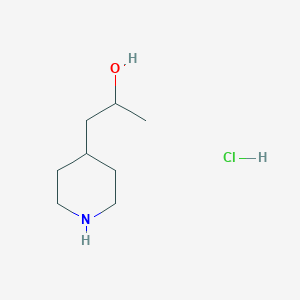

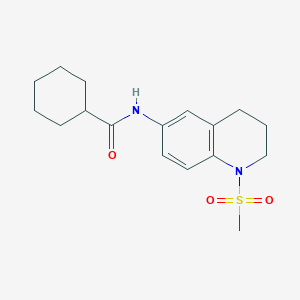
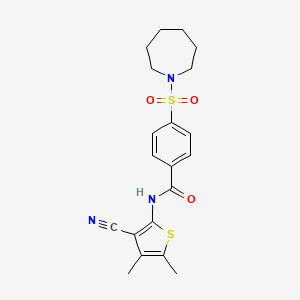
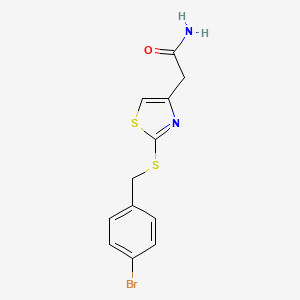
![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)
